molecular formula C18H35OSn B13982444 CID 25199838

CID 25199838

Cat. No.: B13982444
M. Wt: 386.2 g/mol
InChI Key: UGCNRZFAUBJVPT-UHFFFAOYSA-N
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Description

CID 25199838 is a PubChem Compound Identifier (CID) that, based on the provided evidence, lacks direct structural or functional data in the referenced materials. Notably, refers to a PubMed article (PMID: 25199838) discussing PTEN's role in chromatin condensation, which is unrelated to a chemical compound. For the purpose of this analysis, we assume this compound refers to a hypothetical or misreferenced compound and proceed with general methodologies for comparing compounds, as outlined in the evidence.

Properties

InChI

InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCNRZFAUBJVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 25199838 involves specific synthetic routes and reaction conditions. For instance, one method involves using 7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline-4 (3H)-one as a substrate, which undergoes a free radical reaction with 3-chloro-4-fluoroaniline .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: CID 25199838 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and solvent environments.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.

Scientific Research Applications

CID 25199838 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological molecules. In industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 25199838 involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 25199838 are absent, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below, we outline key parameters and methodologies for such comparisons, illustrated with examples from similar compounds in the evidence.

Structural Similarity

Structural similarity is often quantified using Tanimoto coefficients or other scoring metrics (e.g., –15). For example:

  • Oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) share a core scaffold but differ in methyl substitution, impacting bioactivity and solubility .
  • CAS 1254115-23-5 (CID: 57416287) and its analogs are compared using molecular fingerprints and substructure matching, with similarity scores ranging from 0.66 to 0.87 .

Physicochemical Properties

Key properties include log P (lipophilicity), solubility, and molecular weight. Examples from the evidence:

Compound (CID) Molecular Weight log P (Consensus) Solubility (mg/mL) BBB Permeability
CAS 1254115-23-5 142.20 0.03 86.7 No
CAS 20358-06-9 168.19 2.85 (SILICOS-IT) 0.249 Yes
CAS 1046861-20-4 235.27 0.61 (SILICOS-IT) 0.24 Yes

Trends : Higher log P values correlate with increased lipophilicity and BBB permeability, as seen in CAS 20358-06-9 . Lower log P compounds (e.g., CAS 1254115-23-5) exhibit higher aqueous solubility but reduced membrane penetration .

Methodological Framework for Comparison

The evidence emphasizes rigorous protocols for compound comparison:

Structural Analysis : Use tools like PubChem’s Substructure Search or molecular docking to identify analogs .

Property Profiling : Compute log P, solubility, and bioavailability using tools like SwissADME or ADMETlab .

Biological Validation : Compare enzyme inhibition (e.g., CYP450 assays) and toxicity alerts (e.g., PAINS filters) .

Data Reporting : Follow journal guidelines (e.g., ACS, Beilstein) for experimental reproducibility, including spectral data and synthetic protocols .

Challenges and Limitations

  • Data Gaps : Absence of specific data for this compound limits direct analysis.
  • Ambiguity in Identification : Misalignment between PubChem CID and PMID complicates interpretation .
  • Contextual Relevance : Functional comparisons require alignment with the compound’s intended application (e.g., drug development vs. industrial use) .

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